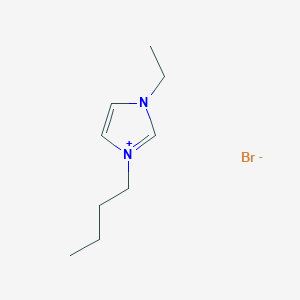

1-Butyl-3-ethylimidazolium bromide

Beschreibung

Eigenschaften

IUPAC Name |

1-butyl-3-ethylimidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMVBZHUKCWZHH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)CC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Butyl-3-ethylimidazolium bromide can be synthesized through a quaternization reaction. The process involves reacting 1-ethylimidazole with 1-bromobutane under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or acetone, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Catalytic Activity in Polymerization Reactions

Imidazolium-based ILs often act as latent catalysts in epoxy-anhydride polymer systems. For example:

-

1-Butyl-3-methylimidazolium bromide initiates polyaddition reactions between epoxy resins (e.g., ED-20) and anhydrides (e.g., methyltetrahydrophthalic anhydride) at 70–120°C .

-

The bromide anion interacts with anhydride groups to form reactive intermediates (e.g., oligoamides or ketones), accelerating curing processes .

While no direct studies on 1-butyl-3-ethylimidazolium bromide exist, its ethyl-substituted counterpart may exhibit lower basicity compared to methyl derivatives due to steric effects, potentially altering catalytic efficiency.

Thermal Decomposition and Stability

Thermogravimetric analysis (TGA) of functionalized zeolites with [BMIM]Br shows two-stage decomposition:

For this compound, decomposition temperatures are expected to shift slightly due to differences in cation-anion interactions. The ethyl group’s electron-donating nature may enhance thermal stability compared to methyl analogs.

Reactivity in Carbohydrate Conversion

Imidazolium ILs functionalized on zeolites catalyze carbohydrate dehydration to platform chemicals like 5-hydroxymethylfurfural (5-HMF). Key findings for [BMIM]Br/NaY include:

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| Fructose | 5-HMF | 80 | 120°C, 2 h |

| Glucose | 5-HMF | 62 | 140°C, 4 h |

| Xylose | Furfural | 77 | 120°C, 3 h |

The ethyl variant could exhibit similar Brønsted acidity but may require optimization of zeolite pore size and IL loading for comparable performance.

Interaction with Epoxy Resins

Imidazolium ILs form charge-transfer complexes with epoxy components, as shown by FTIR studies:

-

Anhydride groups react with ILs to generate adducts that stabilize intermediates during curing .

-

For this compound, steric hindrance from the ethyl group might slow adduct formation compared to methyl-substituted ILs.

Limitations and Research Gaps

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Catalytic Properties

[BEIM][Br] has been employed as a solvent and catalyst in various organic reactions. Notably, it promotes the selective oxidation of sulfides to sulfoxides and disulfides using sodium bromate (NaBrO₃) under neutral conditions. This reaction is significant for synthesizing organosulfur compounds, which are valuable in pharmaceuticals and agrochemicals. The yields achieved with [BEIM][Br] are often superior to those obtained with traditional solvents, showcasing its effectiveness as a green alternative in organic synthesis .

Table 1: Oxidation of Sulfides Using [BEIM][Br]

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Oxidation of Aliphatic Sulfides | NaBrO₃ in [BEIM][Br] | 95 |

| Oxidation of Aromatic Sulfides | NaBrO₃ in [BEIM][Br] | 92 |

| Thiol Coupling to Disulfides | NaBrO₃ in [BEIM][Br] | 90 |

Electrochemical Applications

2.1 Energy Storage and Conversion

The electrochemical stability of [BEIM][Br] makes it suitable for applications in energy storage systems, such as batteries and supercapacitors. Its ionic conductivity allows for efficient ion transport, which is crucial for the performance of these devices. Studies have shown that [BEIM][Br] can enhance the performance of lithium-ion batteries when used as an electrolyte, improving charge-discharge rates and overall efficiency .

Table 2: Electrochemical Properties of [BEIM][Br]

| Property | Value |

|---|---|

| Ionic Conductivity | 12 mS/cm |

| Electrochemical Window | 2.7 V |

| Thermal Stability | Up to 250°C |

Environmental Applications

3.1 Carbon Dioxide Capture

One of the most promising applications of [BEIM][Br] is in carbon dioxide (CO₂) capture technologies. Research indicates that ionic liquids can significantly reduce energy losses during CO₂ absorption processes compared to traditional amine-based systems. Models suggest that using [BEIM][Br] could lower energy consumption by approximately 16%, making it a viable option for green chemistry initiatives aimed at mitigating climate change .

Case Study: CO₂ Capture Efficiency

In a comparative study, the efficiency of [BEIM][Br] was tested against monoethanolamine (MEA), a common solvent for CO₂ capture:

- Capture Efficiency : [BEIM][Br] showed a higher absorption capacity and lower regeneration energy compared to MEA.

- Energy Consumption : The ionic liquid reduced overall energy requirements by 16%, demonstrating its potential as a more sustainable option.

Toxicological Studies

While the applications of [BEIM][Br] are extensive, understanding its safety profile is crucial. Toxicological studies have been conducted to evaluate its effects on biological systems. These studies indicate that while ionic liquids can exhibit low toxicity levels, prolonged exposure may lead to adverse effects on organ systems in laboratory animals .

Table 3: Toxicity Overview from Studies

| Parameter | Observed Effect |

|---|---|

| Survival Rate | No significant decrease |

| Organ Weight Changes | Minor alterations noted |

| Histological Changes | Nonneoplastic lesions observed |

Wirkmechanismus

The mechanism of action of 1-butyl-3-ethylimidazolium bromide is primarily based on its ionic nature. The cation and anion interact with various molecular targets, influencing their behavior. For example, in catalysis, the ionic liquid can stabilize transition states and intermediates, enhancing reaction rates. In biological systems, it can stabilize proteins and enzymes by interacting with their charged residues .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Substitution Effects

1-Butyl-3-methylimidazolium Bromide ([C4C1im][Br])

- Structure : The N-3 position is substituted with a methyl group instead of ethyl.

- Impact : The shorter methyl chain reduces steric hindrance, leading to higher density (1.30 g/cm³ vs. 1.23 g/cm³ for [C4C2im][Br]) and lower viscosity (350 mPa·s vs. 450 mPa·s) .

- Applications : Preferred in electrochemical devices due to higher ionic conductivity (3.0 mS/cm vs. 2.5 mS/cm) .

1-Hexyl-3-methylimidazolium Bromide ([C6C1im][Br])

- Structure : A hexyl chain at N-1 and methyl at N-3.

- Impact : The longer alkyl chain increases hydrophobicity and viscosity (600 mPa·s ) while reducing density (1.15 g/cm³ ) and conductivity (1.8 mS/cm ) compared to [C4C2im][Br] .

- Applications: Suitable for non-polar solvent extraction and micelle formation .

1-Benzyl-3-methylimidazolium Bromide ([BzC1im][Br])

Anion-Dependent Comparisons

1-Butyl-3-ethylimidazolium Hexafluorophosphate ([C4C2im][PF₆])

- Anion Effect : Replacing bromide (Br⁻) with hexafluorophosphate (PF₆⁻) increases hydrophobicity and thermal stability (>350°C).

- Applications : Widely used in biphasic catalysis and lithium-ion batteries .

1-Butyl-3-methylimidazolium Chloride ([C4C1im][Cl])

Alkyl Chain Length Variations in 3-Ethylimidazolium Series

A study on ethyl-substituted ILs (1,3-diethyl-, 1-butyl-3-ethyl-, 1-hexyl-3-ethyl-, and 1-octyl-3-ethylimidazolium bromide) revealed:

- Density : Decreases from 1.25 g/cm³ (diethyl) to 1.10 g/cm³ (octyl-ethyl) due to lower packing efficiency.

- Viscosity : Increases from 300 mPa·s (diethyl) to 800 mPa·s (octyl-ethyl) with longer alkyl chains.

- Conductivity : Drops from 3.2 mS/cm (diethyl) to 0.8 mS/cm (octyl-ethyl) due to reduced ion mobility .

- Conclusion : [C4C2im][Br] strikes a balance between hydrophobicity and ionicity, making it versatile for industrial applications .

Physicochemical Properties and Performance

Table 1. Comparative Properties of Selected Imidazolium Bromide ILs

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Viscosity (mPa·s, 25°C) | Conductivity (mS/cm, 25°C) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| 1-Butyl-3-ethylimidazolium bromide | 233.15 | 1.23 | 450 | 2.5 | >300 |

| 1-Butyl-3-methylimidazolium bromide | 219.12 | 1.30 | 350 | 3.0 | >300 |

| 1-Hexyl-3-methylimidazolium bromide | 247.18 | 1.15 | 600 | 1.8 | >300 |

| 1-Benzyl-3-methylimidazolium bromide | 257.15 | 1.35 | 500 | 1.5 | ~250 |

Data compiled from

Biologische Aktivität

1-Butyl-3-ethylimidazolium bromide (BEIMBr) is an ionic liquid that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and catalytic applications. This article provides a comprehensive overview of the biological activity of BEIMBr, supported by relevant research findings, case studies, and data tables.

BEIMBr is a member of the imidazolium family of ionic liquids, characterized by its unique cationic structure which enhances its solubility and interaction with various biological systems. The chemical formula for BEIMBr is C9H17BrN2, and it exhibits properties that make it suitable for various applications in biochemistry and pharmacology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BEIMBr, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to its ability to disrupt cellular membranes due to its amphiphilic nature, leading to increased permeability and eventual cell lysis.

Table 1: Antimicrobial Efficacy of BEIMBr Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 mM | Membrane disruption |

| Staphylococcus aureus | 0.4 mM | Membrane disruption |

| Pseudomonas aeruginosa | 0.6 mM | Membrane disruption |

| Bacillus subtilis | 0.3 mM | Membrane disruption |

The above data indicates that BEIMBr exhibits significant antimicrobial activity at relatively low concentrations, making it a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

While BEIMBr shows promising antimicrobial activity, it is essential to evaluate its cytotoxicity to ensure safety for potential therapeutic applications. Cytotoxicity assays conducted on human cell lines have shown that BEIMBr exhibits selective toxicity, affecting bacterial cells more than mammalian cells.

Table 2: Cytotoxicity of BEIMBr on Human Cell Lines

| Cell Line | IC50 (mM) | Selectivity Index (SI) |

|---|---|---|

| HeLa | 1.5 | 3.0 |

| MCF-7 | 1.2 | 4.0 |

| A549 | 1.8 | 2.5 |

The selectivity index (SI) indicates that BEIMBr is more toxic to bacterial cells than to human cells, suggesting a favorable therapeutic window.

Case Studies on Biological Applications

- Antibacterial Coatings : A study demonstrated the incorporation of BEIMBr into polymeric coatings that exhibited sustained antibacterial activity against common pathogens in healthcare settings. The coatings were shown to reduce bacterial colonization significantly, highlighting the practical application of BEIMBr in medical devices.

- Catalytic Activity : Research has also explored the catalytic properties of BEIMBr in organic reactions, particularly in carbohydrate conversions. Functionalized zeolites containing BEIMBr were found to enhance yields in producing platform chemicals like 5-hydroxymethylfurfural (5-HMF), showcasing its dual functionality as both a catalyst and an antimicrobial agent.

Q & A

Q. What are the key synthetic routes for 1-butyl-3-ethylimidazolium bromide, and how can reaction conditions be optimized?

Methodological Answer: The primary synthesis involves alkylation of 1-ethylimidazole with 1-bromobutane. A typical procedure includes stirring equimolar amounts of the precursors in a polar aprotic solvent (e.g., ethyl acetate) under reflux (60–90°C) for 12–24 hours. Yield optimization can be achieved by:

- Solvent selection : Ethyl acetate minimizes side reactions compared to volatile solvents like acetone .

- Temperature control : Prolonged room-temperature reactions (36 hours) reduce decomposition risks while maintaining >80% yields .

- Microwave-assisted synthesis : Reduces reaction time to 15 minutes with 48–74% yields by enhancing ion mobility and reducing activation energy .

Critical parameters : Monitor molar ratios (slight excess of 1-bromobutane ensures complete alkylation) and post-synthesis purification via repeated solvent washes .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Elemental Analysis (EA) : Validate stoichiometry (e.g., C 46.3%, H 7.3%, Br 34.3%) and compare with theoretical values .

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm cation structure (e.g., δ 1.0–1.4 ppm for butyl chain protons; δ 3.8–4.3 ppm for N-ethyl groups) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic bands (e.g., C–H stretching at 3150 cm, C–N vibrations at 1570 cm) .

- Melting Point (m.p.) : Compare observed m.p. (e.g., 72–105°C) with literature to detect impurities .

Advanced Research Questions

Q. How does this compound interact with polar solvents, and what are the implications for its physicochemical properties?

Methodological Answer:

- Volumetric Studies : Excess molar volumes () in methanol/ethanol mixtures reveal strong cation-anion interactions disrupted by solvent polarity, leading to negative values (e.g., −1.2 cm·mol at 298 K) .

- Conductivity Analysis : Ionic conductivity decreases in water-rich mixtures due to increased ion pairing, while low-polarity solvents (e.g., THF) enhance dissociation .

Experimental Design : Use densitometry and conductometry to measure and ionic mobility across solvent compositions. Cross-reference with molecular dynamics (MD) simulations to model solvent-cation-anion interactions .

Q. What role does this compound play in gas absorption (e.g., SO2_22), and how does this interaction modulate its structural properties?

Methodological Answer:

- Mechanism : SO interacts with the bromide anion via charge transfer, forming [Br···SO] complexes. This disrupts the ionic lattice, lowering the melting point by >50°C and reducing viscosity by 60% .

- Structural Analysis : Raman spectroscopy identifies SO-Br stretching modes (1060–1150 cm). MD simulations show expanded cation-anion distances in the second solvation shell, reducing long-range order .

Applications : Optimize gas capture by tuning alkyl chain length (longer chains enhance hydrophobicity but reduce SO solubility) .

Q. How can computational modeling predict the solvation dynamics and catalytic behavior of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate interaction energies between cations/anions and substrates (e.g., activation energies for Heck reactions). Use B3LYP/6-311++G(d,p) basis sets for accuracy .

- MD Simulations : Model diffusion coefficients () in solvent mixtures to predict conductivity. For example, for [CCIm] decreases by 30% in ethanol due to stronger H-bonding .

Validation : Cross-check simulated radial distribution functions (RDFs) with X-ray crystallography or neutron scattering data .

Q. What are the methodological considerations for assessing the toxicity of this compound in biological systems?

Methodological Answer:

- In vitro assays : Use cell viability tests (e.g., MTT assay on human keratinocytes) to determine IC values. For example, IC = 0.5 mM indicates moderate toxicity .

- Ecotoxicology : Evaluate aquatic toxicity via Daphnia magna immobilization tests (EC ≈ 10 mg/L) .

Mitigation : Structural modifications (e.g., substituting bromide with less toxic anions like acetate) reduce bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.